molecular formula C6H10BrN B1380155 4-Bromo-2,2-dimethylbutanenitrile CAS No. 1240955-62-7

4-Bromo-2,2-dimethylbutanenitrile

Cat. No.: B1380155
CAS No.: 1240955-62-7
M. Wt: 176.05 g/mol
InChI Key: XEYDLTVVSSVNKU-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethylbutanenitrile (C₆H₁₀BrN) is an aliphatic nitrile compound characterized by a bromine atom at the fourth carbon and two methyl groups at the second carbon of a butanenitrile backbone. Its molecular structure is defined by the SMILES notation CC(C)(CCBr)C#N, with an InChIKey of XEYDLTVVSSVNKU-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where brominated nitriles are valued for their reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name

4-bromo-2,2-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYDLTVVSSVNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240955-62-7
Record name 4-bromo-2,2-dimethylbutanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2,2-dimethylbutanenitrile typically involves the bromination of 2,2-dimethylbutanenitrile. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as benzalkonium bromide can enhance the reaction rate and yield. The reaction mixture is typically cooled and filtered to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Scientific Research Applications

4-Bromo-2,2-dimethylbutanenitrile is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds and active pharmaceutical ingredients (APIs).

    Material Science: The compound is employed in the synthesis of polymers and other advanced materials.

    Environmental Research: It is used in studies related to environmental pollutants and their degradation.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-dimethylbutanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively. These reactions are crucial in various synthetic pathways and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-Bromo-2,2-dimethylbutanenitrile, the following compounds are analyzed based on structural, physical, and functional similarities:

4-Bromo-2,2-diphenylbutyronitrile (C₁₆H₁₄BrN)

  • Structural Features : Replaces the methyl groups in the target compound with two phenyl rings, increasing steric bulk and aromaticity.
  • Physical Properties : Higher molecular weight (300.19 g/mol) and melting point (67–69°C) compared to the dimethyl variant .
  • Applications : Likely used in polymer chemistry or as a precursor for chiral ligands due to its rigid aromatic structure.

2-(4-Bromophenyl)-2-Methylpropanenitrile (C₁₀H₁₀BrN)

  • Structural Features : Features a bromophenyl group attached to a methyl-substituted propanenitrile backbone.
  • Key Differences : Aromatic bromine substitution introduces conjugation effects, altering electronic properties compared to the aliphatic bromine in this compound .
  • Applications: Potential use in liquid crystals or optoelectronic materials due to its planar aromatic system.

Methyl 4-bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂)

  • Structural Features : Replaces the nitrile group with an ester, altering reactivity (e.g., susceptibility to hydrolysis).
  • Functional Contrast: The ester group enables participation in nucleophilic acyl substitution, unlike the nitrile’s capacity for cyano-based reactions (e.g., Strecker synthesis) .

2-(4-Bromo-3-methylphenyl)acetonitrile (C₉H₈BrN)

  • Structural Features : Combines a brominated methylphenyl group with an acetonitrile moiety.
  • Key Differences : Smaller molecular weight (194.07 g/mol) and aromatic substitution pattern influence solubility and reactivity in aromatic electrophilic substitutions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Profile
This compound C₆H₁₀BrN 176.06 Aliphatic Br, two methyl N/A Cross-coupling, cyano reactions
4-Bromo-2,2-diphenylbutyronitrile C₁₆H₁₄BrN 300.19 Two phenyl groups 67–69 Ligand synthesis, polymerization
2-(4-Bromophenyl)-2-Methylpropanenitrile C₁₀H₁₀BrN 224.10 Aromatic Br, methyl N/A Optoelectronics, liquid crystals
Methyl 4-bromo-2,2-dimethylbutanoate C₇H₁₃BrO₂ 209.08 Ester group N/A Ester hydrolysis, acylations
2-(4-Bromo-3-methylphenyl)acetonitrile C₉H₈BrN 194.07 Methylphenyl, Br N/A Aromatic substitutions

Biological Activity

4-Bromo-2,2-dimethylbutanenitrile is an organic compound characterized by a nitrile functional group and a bromine atom. Its molecular structure includes a four-carbon chain with two methyl groups attached to the second carbon and a nitrile group at the first carbon. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural components suggest several potential interactions within biological systems. The presence of the bromine atom and the nitrile group can influence its reactivity and interactions with biological molecules.

Potential Biological Interactions

  • Nitrile Group : Nitriles are known to undergo hydrolysis to form carboxylic acids, which can participate in various biochemical pathways. This conversion may allow this compound to affect metabolic processes indirectly.
  • Bromine Atom : Brominated compounds can exhibit antimicrobial properties and may also interact with neurotransmitter systems, potentially influencing neurological functions.

Case Studies and Research Findings

Currently, there are no specific case studies directly documenting the biological activity of this compound. However, insights can be drawn from related compounds that share structural similarities.

Related Compounds

  • 4-Bromo-2-methylbutan-2-ol : This compound has been studied for its potential as an intermediate in organic synthesis. Its reaction pathways indicate that similar compounds may have significant biological implications due to their ability to participate in various chemical reactions .
  • CYP450 Enzyme Interaction : Some brominated compounds are known inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This suggests that this compound might similarly interact with these enzymes, although specific data is lacking .

Toxicological Considerations

The compound may act as an irritant based on the presence of the bromine atom and its chemical structure. Safety data sheets recommend handling it with care due to potential irritative effects on skin and mucous membranes .

Summary Table of Biological Activity Insights

Compound NameStructure CharacteristicsPotential Biological Activity
This compoundNitrile group; Bromine atomIndirect metabolic effects; possible CYP450 interaction
4-Bromo-2-methylbutan-2-olAlcohol functional groupIntermediate in organic synthesis; potential metabolic pathways
General Brominated CompoundsAntimicrobial properties; Neurotransmitter interactionPossible effects on neurological functions; enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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